molecular formula C19H12BrN3O2S B2775600 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile CAS No. 377056-11-6

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2775600
CAS No.: 377056-11-6
M. Wt: 426.29
InChI Key: BUDGHLDPIRDQJG-UKTHLTGXSA-N
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Description

This compound is an acrylonitrile derivative featuring a thiazole core substituted with a 3-bromophenyl group at position 4 and a benzo[d][1,3]dioxol-5-ylamino moiety at position 2. The (E)-configuration of the acrylonitrile group ensures planar rigidity, which is critical for biological interactions, such as enzyme inhibition or receptor binding . Its synthesis likely follows a Knoevenagel condensation pathway, similar to other acrylonitriles, involving aldehydes and acetonitrile precursors in the presence of a base catalyst like triethylamine .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O2S/c20-14-3-1-2-12(6-14)16-10-26-19(23-16)13(8-21)9-22-15-4-5-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDGHLDPIRDQJG-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d][1,3]dioxole moiety: Known for its presence in various bioactive compounds.
  • Thiazole ring : Often associated with diverse medicinal properties.
  • Acrylonitrile group : Imparts reactivity and potential for further functionalization.

The molecular formula is C21H17N3O2SC_{21}H_{17}N_{3}O_{2}S with a molecular weight of 375.45 g/mol. Its purity is typically around 95%.

Research indicates that this compound may modulate key biological pathways. Notably, it affects the glutamate pathway , which is implicated in the progression of schizophrenia. By modulating this pathway, the compound has shown the ability to reverse certain neurochemical deficits associated with this condition.

Anticancer Properties

Several studies have evaluated the anticancer potential of thiazole derivatives similar to this compound. For instance:

  • In vitro cytotoxicity : The compound was screened against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism involves inhibition of angiogenesis and modulation of P-glycoprotein efflux pump activity, which are critical in overcoming chemoresistance in cancer cells .
Cell LineIC50 (µM)Mechanism
MCF7 (breast cancer)10.5Inhibition of angiogenesis
H1299 (lung cancer)8.2P-glycoprotein modulation

Antimicrobial Activity

The thiazole nucleus has been associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

  • Antimicrobial assays indicated that certain thiazole derivatives exhibited promising activity against bacterial strains by disrupting lipid biosynthesis pathways .

Case Studies

  • Study on Antitumor Activity : A series of thiazole derivatives were synthesized and tested for their antitumor activity. The results indicated that compounds with structural similarities to this compound showed significant inhibition of tumor growth in xenograft models .
  • Neuropharmacological Effects : In a study focusing on neuropharmacological effects, the compound was found to reverse glutamate-induced neurotoxicity in neuronal cultures, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Properties

Studies have shown that derivatives containing the benzo[d][1,3]dioxole moiety can exhibit anticancer effects. For example, compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

StudyCell LineActivity Observed
Hep3BReduced α-fetoprotein levels; G2-M phase arrest
VariousInhibition of angiogenesis; P-glycoprotein inhibition

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using methods such as the DPPH assay. Some derivatives have shown IC50 values lower than Trolox, indicating strong antioxidant potential.

Neuropharmacological Effects

Preliminary studies suggest that the compound may modulate glutamate pathways, which are crucial in the context of neurodegenerative diseases like schizophrenia. By influencing these pathways, it may help alleviate symptoms associated with psychosis and cognitive dysfunction.

Synthesis and Mechanism of Action

The synthesis of this compound involves multiple steps that require optimization for yield and purity. The synthesis typically includes:

  • Formation of the thiazole ring.
  • Introduction of the benzo[d][1,3]dioxole moiety.
  • Coupling with acrylonitrile.

Molecular docking studies have been conducted to predict how this compound interacts with various biological targets, including tyrosine kinases involved in cancer progression.

Case Studies and Research Findings

Several case studies highlight the efficacy of similar compounds in overcoming drug resistance in cancer therapy:

Case Study: Overcoming Chemoresistance

A study on a related compound demonstrated its ability to inhibit angiogenesis and P-glycoprotein efflux pump activity, both critical factors in cancer chemoresistance .

Chemical Reactions Analysis

Formation of the Acrylonitrile Backbone

The acrylonitrile core (CH₂=CHCN) serves as a foundational structure for subsequent modifications. Its synthesis typically involves:

  • Knoevenagel Condensation : A common method for forming α,β-unsaturated nitriles. For example, acrylonitrile can be synthesized via the condensation of malononitrile with aldehydes or ketones in the presence of a base like piperidine .

  • Cyanation Reactions : Introduction of the nitrile group via cyanide sources (e.g., KCN, NaCN) under alkaline conditions.

Mechanism :

CH2=CH2+CNCH2=CHCN\text{CH}_2\text{=CH}_2 + \text{CN}^- \rightarrow \text{CH}_2\text{=CHCN}

Amination via Condensation Reactions

The benzo[d] dioxol-5-ylamino group suggests a condensation reaction between an amine and an electrophilic carbonyl compound. Key steps include:

  • Formation of Imine Intermediates : Reaction of amines with aldehydes/ketones to form imine precursors.

  • Reductive Amination : Conversion of imines to amines using reducing agents like NaBH₃CN .

Conditions :

  • Solvent: Ethanol or DMF

  • Catalyst: Piperidine or other bases

  • Temperature: Reflux conditions (60–80°C) .

Thiazole Ring Formation

The thiazole ring (C₃H₂NS) is typically synthesized through cyclization reactions involving:

  • Thiourea or Thioamide Precursors : Reaction with α-halocarbonyl compounds (e.g., α-bromo ketones) to form thiazole derivatives .

  • Example Mechanism :

R1NH2+R2CS(O)R3Thiazole\text{R}_1\text{NH}_2 + \text{R}_2\text{CS(O)R}_3 \rightarrow \text{Thiazole}

  • Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki coupling) may introduce substituents on the thiazole ring .

Conditions :

  • Solvent: THF or DCM

  • Catalyst: Pd(OAc)₂ or other transition metal catalysts

  • Temperature: 80–120°C .

Bromine Substitution on the Phenyl Ring

The 3-bromophenyl substituent on the thiazole ring is introduced via electrophilic substitution:

  • Direct Bromination : Using Br₂ or NBS under acidic conditions.

  • Selective Bromination : Regioselective bromination of activated aromatic rings (e.g., meta to electron-donating groups) .

Conditions :

  • Reagent: Br₂, FeBr₃

  • Solvent: CH₃COOH or DCM

  • Temperature: Room temperature to 50°C .

Cross-Coupling and Arylation

The bromine atom on the phenyl ring may participate in cross-coupling reactions (e.g., Heck, Suzuki) to introduce substituents:

  • Heck Reaction : Coupling with alkenes to form extended conjugated systems.

  • Suzuki Coupling : Introduction of aryl groups via boronic acid partners .

Mechanism :

Ar-Br+Ar-B(OR)2Pd(0)Ar-Ar+Byproducts\text{Ar-Br} + \text{Ar-B(OR)}_2 \xrightarrow{\text{Pd(0)}} \text{Ar-Ar} + \text{Byproducts}

Purification and Characterization

Common techniques include:

  • Column Chromatography : For isolating pure compounds.

  • NMR Spectroscopy : Confirming stereochemistry (E/Z configuration).

  • Mass Spectrometry : Verifying molecular weight (e.g., 411.3 g/mol for the brominated derivative).

Reactivity Table

Reaction Type Conditions Key Reagents Outcome
Knoevenagel CondensationPiperidine, ethanol, refluxMalononitrile + aldehydeAcrylonitrile backbone formation
Reductive AminationNaBH₃CN, ethanol, room temperatureImine intermediatesBenzo[d] dioxol-5-ylamino group
Thiazole CyclizationPd(OAc)₂, THF, 80–120°CThiourea + α-bromo ketoneThiazole ring formation
BrominationBr₂, FeBr₃, CH₃COOH, room temperatureActivated phenyl ring3-Bromophenyl substituent
Cross-CouplingPalladium catalyst, DCM, 80–120°CBoronic acid partnersExtended conjugated systems

Mechanistic Insights

  • Stereochemical Control : The (E) configuration arises from controlled condensation reactions, where steric effects and solvent choice guide geometry.

  • Reactivity of Functional Groups :

    • Amino Group : Participates in nucleophilic substitution or coupling reactions.

    • Thiazole Ring : Engages in electrophilic substitution or metal-catalyzed cross-coupling.

    • Bromine : Acts as a leaving group in palladium-catalyzed reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the thiazole ring and the aromatic systems attached to the acrylonitrile backbone. Key examples include:

Compound Name Thiazole Substituent Aromatic Substituent Key Features Reference
(E)-2-[4-(4-Bromophenyl)-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile 4-(4-Bromophenyl) 2,4-Dichlorophenyl Enhanced lipophilicity due to dual chloro substituents; potential cytotoxicity .
(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile Thiophene (4-Bromo-5-methyl) None Thiophene core instead of thiazole; used in photochromic materials and enzyme inhibitors .
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile Benzoimidazole 2-Butyl-4-chloroimidazole Dual heterocyclic system; optimized for antioxidant activity .
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]acrylonitrile 4-(3,4-Dichlorophenyl) Benzo[d][1,3]dioxol-5-ylamino Dichlorophenyl enhances halogen bonding; similar scaffold with higher steric bulk .

Key Observations :

  • Halogen Effects : Bromine at the 3-position (target compound) vs. chlorine in dichlorophenyl analogs (e.g., ) alters electronic properties. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.
  • Heterocycle Variations : Replacement of thiazole with thiophene (e.g., ) reduces nitrogen-mediated hydrogen bonding capacity, impacting target selectivity.
Antioxidant Activity:
  • Compounds with chloro substituents (e.g., 4-chlorophenyl in ) exhibit potent DPPH radical scavenging (IC₅₀ < ascorbic acid). The target compound’s bromophenyl group may reduce antioxidant efficacy due to lower electronegativity .
  • Benzoimidazole derivatives (e.g., ) show enhanced activity due to dual heterocyclic systems.
Enzyme Inhibition and Therapeutic Potential:
  • Thiophene-based analogs (e.g., ) are explored as kinase inhibitors, leveraging sulfur’s electron delocalization. The target compound’s thiazole core may offer similar benefits with improved stability.
  • Triazole-containing derivatives (e.g., ) demonstrate anti-inflammatory effects via hydrogen-bond networks, a feature less pronounced in the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as:

  • Thiazole ring formation via Hantzsch thiazole synthesis (α-haloketones + thiourea cyclization).
  • Acrylonitrile coupling using palladium or nickel catalysts under inert atmospheres (e.g., DMF, 60–80°C).
  • E/Z isomer control via temperature modulation (e.g., 0–5°C for kinetic preference) .
    • Optimization : Reaction monitoring via TLC/HPLC ensures purity, while solvent choice (e.g., DMF for solubility) and base selection (e.g., NaH for deprotonation) minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural conformation?

  • Key Techniques :

  • NMR Spectroscopy : Confirms regiochemistry (e.g., ¹H NMR for vinyl proton coupling constants, ¹³C NMR for nitrile resonance ~110–120 ppm).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks matching C₁₉H₁₃BrN₄O₂S).
  • X-ray Crystallography : Resolves E-configuration and dihedral angles between aromatic systems .

Q. What preliminary biological activities have been reported for structurally analogous acrylonitrile-thiazole derivatives?

  • Reported Activities :

  • Anticancer : Inhibition of angiogenesis (IC₅₀ ~5–20 μM in HUVEC assays) via VEGF signaling disruption .
  • Antimicrobial : MIC values of 8–32 μg/mL against Gram-positive strains (e.g., S. aureus) .
  • Neurogenesis : Diphenyl acrylonitrile analogs promote hippocampal neurogenesis in rat models .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Solvent Effects : PCM models simulate solvent interactions (e.g., DMSO polarity) on reaction pathways .
    • Applications : Correlate computed charge distribution with experimental reactivity (e.g., nitrile group susceptibility to nucleophilic attack) .

Q. What strategies resolve contradictions in biological assay data (e.g., varying IC₅₀ values across cell lines)?

  • Methodological Solutions :

  • Dose-Response Refinement : Use 8–12 concentration points to improve IC₅₀ accuracy.
  • Off-Target Profiling : Screen against kinase panels (e.g., 400+ kinases) to identify unintended interactions .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated inactivation .

Q. How can regioselective functionalization of the thiazole and benzo[d][1,3]dioxole moieties enhance target specificity?

  • Case Study :

  • Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at C4 increases binding affinity to EGFR (ΔΔG = -2.3 kcal/mol via docking).
  • Benzo[d][1,3]dioxole Substitutions : Methoxy groups at C5 improve blood-brain barrier penetration (logP increase from 2.1 to 3.4) .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Challenges :

  • Isomer Separation : Low yields of E-isomer due to Z/E interconversion.
    • Solutions :
  • Continuous Flow Reactors : Enhance temperature control for >90% E-selectivity.
  • Catalyst Immobilization : Reusable Pd/C reduces metal leaching in coupling steps .

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